1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 191.19 g/mol. This compound is classified as a heterocyclic organic compound and is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. It has been noted for its role as a building block in the synthesis of pharmaceuticals and natural products, as well as its utility in biological studies related to enzyme inhibition and receptor antagonism .
The synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be accomplished through several methods, with the Castagnoli–Cushman reaction being a prominent approach. This method involves the cycloaddition of homophthalic anhydride with imines that are typically generated in situ from aldehydes and amines. The reaction conditions—including solvent choice and temperature—play a crucial role in determining the stereochemistry of the product. For instance, using molecular iodine as a catalyst under mild conditions can efficiently yield the cis isomer of the target compound .
Another method includes solution-phase parallel synthesis (SPPS), which allows for the rapid generation of a library of derivatives. This method is particularly useful in industrial settings where multiple compounds need to be synthesized simultaneously.
The molecular structure of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid features a tetrahydroisoquinoline core with a carboxylic acid group at the fourth position and a keto group at the first position. The InChI representation of this compound is:
The InChI Key is NUKMVZOGJJLXBA-UHFFFAOYSA-N . The structural characteristics contribute significantly to its reactivity and interactions within biological systems.
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid participates in various chemical reactions typical of carboxylic acids and ketones. It can undergo:
The specific reaction pathways depend on the substituents present and the reaction conditions employed .
The mechanism of action for 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid largely revolves around its interactions with biological targets such as enzymes and receptors. As a potential enzyme inhibitor or receptor antagonist, it may bind to active sites or allosteric sites on proteins, thereby modulating their activity. The detailed kinetics and binding affinities would require further empirical studies to elucidate specific pathways and effects .
The compound has been classified as an irritant to skin and eyes (GHS07 classification), necessitating appropriate safety measures during handling.
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several notable applications:
This compound exemplifies the intersection of organic chemistry and biological research, highlighting its importance in developing new therapeutic agents.
The 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid scaffold represents a strategically privileged chemotype in modern drug discovery, merging the conformational rigidity of the tetrahydroisoquinoline (THIQ) core with the versatile reactivity and binding potential of the 1-oxo and 4-carboxylic acid functionalities. This structural motif serves as a critical pharmacophore in diverse therapeutic domains, including oncology, cardiovascular disease, and immunology. Its synthetic accessibility and capacity for stereoselective functionalization enable the development of targeted inhibitors with optimized binding kinetics and selectivity profiles, positioning it as a cornerstone in rational drug design [2] [4] [6].
The THIQ nucleus—a benz-fused piperidine—confers distinct advantages in molecular recognition processes due to its inherent conformational restraint and chiral complexity. Natural THIQ alkaloids demonstrate broad bioactivity spectra, exemplified by antitumor antibiotics like saframycin A (Fig. 1 in [2]) and naphthyridinomycin, which utilize the scaffold’s planar rigidity for DNA intercalation and alkylation. Synthetic THIQ derivatives exploit these properties for enhanced target engagement [2]:
Table 1: Structural and Functional Attributes of the THIQ Scaffold in Drug Design
Structural Feature | Role in Bioactivity | Therapeutic Example |
---|---|---|
Piperidine Nitrogen | Hydrogen-bond acceptor in protonated state; facilitates salt-bridge formation | ACE inhibitors binding catalytic zinc [6] |
Aromatic Ring System | π-Stacking with protein residues; hydrophobic pocket occupancy | PARP1 inhibitors mimicking NAD+ [4] |
C3/C4 Stereocenters | Dictates spatial orientation of pharmacophores; enhances target selectivity | STING inhibitors with >100-fold selectivity [7] |
Conformational Rigidity | Reduces binding entropy; improves ligand efficiency | Antitumor antibiotics (saframycins) [2] |
The 1-oxo and 4-carboxylic acid groups transform the THIQ core into a multifunctional pharmacophore, enabling critical polar interactions with biological targets while providing handles for prodrug design and solubility modulation.
1-Oxo Group (Lactam):
4-Carboxylic Acid Group:
Table 2: Biological Activities of 1-Oxo-THIQ-4-carboxylic Acid Derivatives
Compound | Target | Activity (IC₅₀ or ID₅₀) | Structural Features | Source |
---|---|---|---|---|
2-(3-Mercaptopropionyl)-1-oxo-THIQ | ACE | ID₅₀ = 51 nM | Free carboxylic acid; C3-substituent | [6] |
4-([1,4'-Bipiperidine]-1'-carbonyl)-7-fluoro-1-oxo-THIQ | PARP1 | IC₅₀ = 156 nM | 7-F; Bipiperidine amide; C3 unsubstituted | [4] |
2-(4-tert-Butyl-3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-THIQ | STING | Not specified (patent compound) | C3-aryl; 4-Carboxylic acid; Stereo-defined (3R,4R) | [7] |
Des-fluoro analog of 3l | PARP1 | Reduced activity vs. fluorinated | Confirms "magic fluorine" effect | [4] |
Synergistic Effects:The 1-oxo and 4-carboxylic acid groups create a cis-oriented pharmacophore with complementary electronic properties. In PARP inhibitors, the spatial proximity of the lactam carbonyl and carboxylic acid/amide mimics NAD+’s nicotinamide and adenine-ribose phosphate, enabling competitive inhibition at nanomolar concentrations. This topology is unattainable with single-functionalized THIQs [4] [6].
The modularity of the 1-oxo-THIQ-4-carboxylic acid scaffold enables its adaptation to diverse target classes through strategic derivatization:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1